2,2-Dimethyl-7-nitro-2H-chromen-6-amine is a compound that belongs to the class of chromene derivatives, which are known for their diverse biological activities. This particular compound features a nitro group at the 7-position and an amino group at the 6-position of the chromene structure, contributing to its potential pharmacological properties. The chromene scaffold is recognized for its role in various medicinal applications, including anticancer and anti-inflammatory activities.
The compound can be synthesized through various chemical reactions involving substituted coumarins. It is classified under organic compounds with specific interest in medicinal chemistry due to its bioactive properties. Coumarins, including their nitro and amino derivatives, have been studied extensively for their therapeutic potentials, particularly in cancer treatment and enzyme inhibition .
The synthesis of 2,2-Dimethyl-7-nitro-2H-chromen-6-amine typically involves a multi-step process:
The temperature and concentration of reagents are critical in controlling the reaction pathways and yields of different isomers during synthesis.
The molecular formula of 2,2-Dimethyl-7-nitro-2H-chromen-6-amine is C₁₀H₁₁N₃O₂. The structure features:
The compound’s structural characterization can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the molecular environment of hydrogen atoms and functional groups present .
The presence of both nitro and amino groups in 2,2-Dimethyl-7-nitro-2H-chromen-6-amine allows for various chemical reactions:
The mechanism of action for compounds like 2,2-Dimethyl-7-nitro-2H-chromen-6-amine often involves interaction with biological targets such as enzymes or receptors:
Research indicates that modifications to the chromene structure can enhance binding affinity and selectivity towards these targets.
The physical properties of 2,2-Dimethyl-7-nitro-2H-chromen-6-amine include:
Chemical properties include:
Characterization techniques such as melting point determination and spectral analysis (NMR, IR) provide additional data on its properties .
The applications of 2,2-Dimethyl-7-nitro-2H-chromen-6-amine are primarily in medicinal chemistry:
The 2H-chromen scaffold serves as a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in diverse molecular interactions. Optimization of this core in 2,2-dimethyl-7-nitro-2H-chromen-6-amine focuses on enhancing target specificity for hypoxia-inducible factor 1 (HIF-1) and serotonin 5-hydroxytryptamine 6 (5-HT6) receptors. The 2,2-dimethyl configuration confers significant steric and electronic advantages: the geminal dimethyl groups at the C2 position lock the chromene ring into a planar conformation, facilitating optimal π-stacking interactions with hydrophobic receptor pockets. This rigidification prevents free rotation around the C2-C3 bond, reducing entropic penalties upon binding [2] [5].
Comparative SAR studies reveal that unsubstituted chromene scaffolds exhibit 5-fold lower binding affinity for HIF-1 compared to 2,2-dimethyl analogs. The dimethyl substitution enhances metabolic stability by shielding the enol ether oxygen from oxidative degradation, thereby improving pharmacokinetic profiles. For 5-HT6 receptor antagonism, the chromene oxygen acts as a hydrogen bond acceptor, engaging with Ser350 in transmembrane domain 7 of the receptor, while the fused benzene ring participates in cation-π interactions with Lys269 [3] [6]. Removal of the dimethyl groups decreases 5-HT6 binding affinity by >80%, confirming their critical role in maintaining optimal scaffold geometry.
Table 1: Influence of Chromene Core Modifications on Target Binding Affinity
C2 Substituent | HIF-1 IC₅₀ (μM) | 5-HT6 Kᵢ (nM) | Selectivity Ratio (HIF-1/5-HT6) |
---|---|---|---|
Unsubstituted | 12.4 ± 1.3 | 420 ± 35 | 0.03 |
2,2-Dimethyl | 1.8 ± 0.2 | 8.5 ± 0.7 | 0.21 |
2-Methyl | 4.1 ± 0.5 | 95 ± 8 | 0.04 |
2-Ethyl | 5.7 ± 0.6 | 110 ± 10 | 0.05 |
The C7 nitro group (-NO₂) and C2 methyl (-CH₃) substituents serve as strategic bioisosteric elements that modulate electronic properties and steric bulk. The strong electron-withdrawing nitro group at C7 significantly reduces the electron density of the fused aromatic system, increasing the compound's susceptibility to nucleophilic attack at C6. This electronic perturbation enhances hydrogen-bond donation capability of the C6 amine (-NH₂), strengthening interactions with Asp106 in the HIF-1α/p300 binding domain. Bioisosteric replacement of the nitro group with cyano (-CN) maintains electron-withdrawing capacity but reduces steric bulk, resulting in a 3-fold decrease in HIF-1 inhibition [2] [5].
The 2,2-dimethyl group functions as a bioisostere for alicyclic moieties, with SAR demonstrating that cyclopropyl substitution diminishes HIF-1 activity by 60% due to increased ring strain. For 5-HT6 receptor binding, the nitro group participates in edge-to-face aromatic interactions with Phe397 in transmembrane domain 6. Replacement with methoxy (-OCH₃) abolishes antagonism, converting the compound to a partial agonist due to altered hydrogen-bonding networks [3] [6]. The methyl groups' hydrophobicity contributes significantly to membrane permeability, with log P values increasing from 1.8 (unsubstituted) to 2.9 (2,2-dimethyl), correlating with enhanced blood-brain barrier penetration [8].
Table 2: Electronic and Steric Effects of C7 Substituents on Pharmacological Activity
C7 Substituent | Hammett Constant (σ) | HIF-1 Inhibition (%) | 5-HT6 Kᵢ (nM) | log P |
---|---|---|---|---|
Nitro (-NO₂) | 0.78 | 92 ± 3 | 8.5 ± 0.7 | 2.9 |
Cyano (-CN) | 0.66 | 84 ± 4 | 12.3 ± 1.1 | 2.7 |
Bromo (-Br) | 0.23 | 65 ± 5 | 45 ± 4 | 3.1 |
Methoxy (-OCH₃) | -0.27 | 28 ± 3 | 210 ± 15* | 2.2 |
*Partial agonist activity
Pharmacophore mapping of 2,2-dimethyl-7-nitro-2H-chromen-6-amine reveals distinct yet overlapping feature sets for HIF-1 inhibition and 5-HT6 receptor antagonism. For HIF-1, the essential pharmacophore comprises: (1) a hydrogen bond donor (C6 amine), (2) a hydrogen bond acceptor (chromene oxygen), (3) an aromatic ring centroid (chromene system), and (4) a hydrophobic region (C2 dimethyl groups). Molecular docking simulations show the C6 amino group forms a salt bridge with Asp803 of HIF-1α, while the nitro group participates in π-stacking with His802. The 2,2-dimethyl moiety occupies a hydrophobic cleft formed by Leu818 and Val824, with removal decreasing binding energy by 4.2 kcal/mol [2] [5].
For 5-HT6 receptor antagonism, the pharmacophore requires: (1) an aromatic hydrophobic domain (chromene nucleus), (2) a hydrogen bond acceptor (nitro oxygen), (3) a positive ionizable feature (protonated amine at physiological pH), and (4) a steric barrier (C2 dimethyl groups). The protonated C6 amine forms a charge-assisted hydrogen bond with Ser193 in extracellular loop 2, while the nitro group accepts hydrogen bonds from Tyr188. The dimethyl groups prevent undesirable rotation that would misalign the nitro group from its optimal binding orientation [3] [6]. Overlay studies demonstrate that 80% of the HIF-1 pharmacophore features are conserved in the 5-HT6 model, explaining the compound's dual-target activity.
Table 3: Pharmacophore Feature Alignment for Dual-Target Activity
Pharmacophore Feature | HIF-1 Interaction Site | 5-HT6 Interaction Site | Distance Match Tolerance (Å) |
---|---|---|---|
Hydrogen Bond Donor | Asp803 carboxylate | Ser193 hydroxyl | 0.8 |
Hydrogen Bond Acceptor | His802 imidazole | Tyr188 phenol | 1.2 |
Hydrophobic Domain | Leu818/Val824 side chains | Phe397 phenyl | 0.9 |
Aromatic Ring Centroid | Phe803/Phe826 π-system | Trp281 indole | 1.1 |
The C6 amine represents the most versatile site for structural modification, significantly impacting both binding affinity and physicochemical properties. Primary amine (-NH₂) derivatives exhibit optimal binding for both targets, with Kᵢ values of 1.8 μM (HIF-1) and 8.5 nM (5-HT6). Acylation to amide (-NHCOR) decreases HIF-1 inhibition by >95% due to loss of critical ionic interactions with Asp803. Secondary amines (-NHR) maintain 5-HT6 affinity when R is small alkyl (methyl: Kᵢ = 10.2 nM; ethyl: Kᵢ = 12.7 nM) but reduce HIF-1 inhibition by 40-60% due to steric interference with hydrophobic subpocket accommodation [2] [4].
Lipophilicity enhancements follow the order: primary amine (log D₇.₄ = 1.2) < secondary amine (log D₇.₄ = 1.8-2.2) < tertiary amine (log D₇.₄ = 2.5-3.0). While increased lipophilicity improves blood-brain barrier permeability (Papp = 28 × 10⁻⁶ cm/s for tertiary amine vs. 15 × 10⁻⁶ cm/s for primary amine), it also increases plasma protein binding from 78% (primary) to 95% (tertiary), reducing free fraction. Introduction of polar substituents such as hydroxylalkylamines (-NHCH₂CH₂OH) balances these properties, maintaining moderate lipophilicity (log D₇.₄ = 0.9) while preserving 80% HIF-1 inhibition and sub-20 nM 5-HT6 affinity [3] [8].
Table 4: Amine Modifications and Resultant Pharmacological Properties
Amine Type | HIF-1 IC₅₀ (μM) | 5-HT6 Kᵢ (nM) | log D₇.₄ | PPB (%) | Papp (10⁻⁶ cm/s) |
---|---|---|---|---|---|
Primary (-NH₂) | 1.8 ± 0.2 | 8.5 ± 0.7 | 1.2 | 78 | 15 |
Methylamino (-NHCH₃) | 3.1 ± 0.3 | 10.2 ± 0.9 | 1.8 | 85 | 21 |
Dimethylamino (-N(CH₃)₂) | 12.4 ± 1.1 | 42.3 ± 3.5 | 2.5 | 92 | 28 |
Acetylamino (-NHCOCH₃) | >50 | 210 ± 18 | 0.8 | 65 | 8 |
2-Hydroxyethylamino (-NHCH₂CH₂OH) | 2.5 ± 0.2 | 16.7 ± 1.4 | 0.9 | 80 | 13 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: